
"1-(6-Chloropyridin-3-yl)propan-1-one" chemical
properties

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
1-(6-Chloropyridin-3-yl)propan-1-

one

Cat. No.: B1358015 Get Quote

An In-Depth Technical Guide to the Chemical Properties and Applications of 1-(6-
Chloropyridin-3-yl)propan-1-one

This guide offers a comprehensive technical overview of 1-(6-Chloropyridin-3-yl)propan-1-
one, a heterocyclic ketone of significant interest to the chemical research and drug

development communities. We will delve into its core chemical and physical properties, provide

detailed protocols for its synthesis and characterization, explore its reactivity, and discuss its

potential as a pivotal building block in medicinal chemistry. This document is designed to equip

researchers, scientists, and drug development professionals with the foundational knowledge

and practical insights required to effectively utilize this compound in their work.

Core Chemical Identity and Physicochemical
Properties
1-(6-Chloropyridin-3-yl)propan-1-one is a substituted pyridine derivative. The presence of a

chlorine atom, a ketone functional group, and the nitrogen-containing aromatic ring imparts a

unique combination of electronic and steric properties that make it a valuable intermediate.

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical Structure of 1-(6-Chloropyridin-3-yl)propan-1-one.

Quantitative data for the compound are summarized in the tables below.
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Table 1: Chemical Identifiers

Identifier Value Source

CAS Number 872088-03-4 [1][2]

Molecular Formula C₈H₈ClNO [1][2][3]

Molecular Weight 169.61 g/mol [2]

Canonical SMILES CCC(=O)C1=CN=C(C=C1)Cl [1]

| InChIKey | UEASVECCOHTXTK-UHFFFAOYSA-N |[1][2] |

Table 2: Physicochemical Properties

Property Value Source

Boiling Point 292.5°C at 760 mmHg [2]

Density 1.189 g/cm³ [2]

Flash Point 130.7°C [2]

Refractive Index 1.527 [2]

XLogP3 2.3 [2]

| Storage Temperature | 2-8°C |[1] |

Synthesis and Purification
The synthesis of 1-(6-Chloropyridin-3-yl)propan-1-one can be achieved through several

established organic chemistry methodologies. A common and effective approach is the Friedel-

Crafts acylation of 2-chloropyridine or a related derivative, though this can be challenging with

pyridine rings. A more reliable method involves the reaction of a suitable organometallic

reagent with a 6-chloronicotinoyl derivative. Below, we detail a plausible and robust protocol

based on the reaction of an organocadmium or Grignard reagent with 6-chloronicotinoyl

chloride.
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Experimental Protocol: Synthesis via Organocadmium
Reagent
This protocol is a well-established method for synthesizing ketones from acid chlorides, chosen

here for its high selectivity and tolerance of various functional groups. The causality behind

using an organocadmium reagent instead of a more reactive Grignard reagent is to prevent the

common side reaction of addition to the newly formed ketone, which would yield a tertiary

alcohol.

Caption: Workflow for the synthesis and purification of the target compound.

Step-by-Step Methodology:

Preparation of Diethylcadmium:

In a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), place

anhydrous cadmium chloride (CdCl₂, 1.1 equivalents).

Add anhydrous diethyl ether as the solvent.

To this suspension, slowly add a solution of ethylmagnesium bromide (EtMgBr, 2.2

equivalents) in diethyl ether via a dropping funnel at 0°C (ice bath).

After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

The formation of the diethylcadmium reagent is typically observed as a change in the

appearance of the reaction mixture.

Acylation Reaction:

In a separate flame-dried flask, dissolve 6-chloronicotinoyl chloride (1.0 equivalent) in

anhydrous toluene or ether.

Cool this solution to 0°C.

Slowly add the freshly prepared diethylcadmium reagent to the solution of the acid

chloride.
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Allow the reaction to stir at room temperature overnight. Progress can be monitored by

Thin Layer Chromatography (TLC).

Workup and Extraction:

Upon completion, quench the reaction by slowly adding a saturated aqueous solution of

ammonium chloride (NH₄Cl).

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with

ethyl acetate.

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

Purification:

The crude residue is purified by flash column chromatography on silica gel.

A gradient elution system, typically starting with hexane and gradually increasing the

proportion of ethyl acetate (e.g., 9:1 to 7:3 Hexane:EtOAc), is used to isolate the pure

product.

Fractions containing the desired product are identified by TLC, combined, and the solvent

is removed in vacuo to yield 1-(6-Chloropyridin-3-yl)propan-1-one as a solid or oil.

Spectroscopic Characterization
Accurate characterization is critical to confirm the identity and purity of the synthesized

compound. The following protocols are standard procedures for acquiring NMR, IR, and MS

data.

Protocol: Nuclear Magnetic Resonance (NMR)
Spectroscopy

Sample Preparation: Dissolve approximately 10-15 mg of the purified compound in 0.7 mL of

deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an

internal standard (δ = 0.00 ppm). Transfer the solution to a 5 mm NMR tube.
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¹H NMR Acquisition: Acquire the spectrum on a 400 MHz spectrometer. Use a standard

pulse sequence with a spectral width of 12-15 ppm, an acquisition time of 3-4 seconds, and

a relaxation delay of 1-2 seconds.

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 100 MHz using a

proton-decoupled pulse sequence. A spectral width of 220-240 ppm and a relaxation delay of

2 seconds are appropriate.

Data Processing: Process the raw data (FID) using a Fourier transform. Apply phase and

baseline corrections.

Table 3: Predicted Spectroscopic Data

Technique Expected Observations

¹H NMR

Triplet (~1.2 ppm, 3H, -CH₃), Quartet (~2.9
ppm, 2H, -CH₂-), Multiplets/Doublets in the
aromatic region (~7.5-9.0 ppm, 3H,
Pyridine-H).

¹³C NMR

Alkyl signals (~8 ppm, -CH₃; ~35 ppm, -CH₂-),

Aromatic/Pyridine signals (~125-155 ppm),

Carbonyl signal (~198 ppm, C=O).[4][5]

IR (KBr)

~3100-3000 cm⁻¹ (Aromatic C-H stretch),

~2980-2900 cm⁻¹ (Aliphatic C-H stretch), ~1700

cm⁻¹ (Strong, C=O stretch), ~1600, 1470 cm⁻¹

(C=C, C=N ring stretching).

| MS (EI) | Molecular Ion (M⁺) at m/z ≈ 169/171 (due to ³⁵Cl/³⁷Cl isotopes in a ~3:1 ratio). Key

fragments may include loss of the ethyl group (M-29) and the propanoyl group (M-57).[3] |

Protocol: Mass Spectrometry (MS)
Sample Introduction: Prepare a dilute solution of the compound in methanol or acetonitrile

(~10 µg/mL). Introduce the sample into the ion source via direct infusion.
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Ionization: Use Electron Ionization (EI) at 70 eV to observe fragmentation patterns or

Electrospray Ionization (ESI) for a softer ionization that favors the molecular ion peak.

Mass Analysis: Scan a mass-to-charge (m/z) range from 50 to 300 amu.

Data Interpretation: Analyze the resulting spectrum for the molecular ion peak (M⁺) and its

isotopic pattern, which is characteristic of a monochlorinated compound.

Reactivity and Potential Applications
The chemical architecture of 1-(6-Chloropyridin-3-yl)propan-1-one offers several sites for

chemical modification, making it a versatile intermediate in drug discovery and agrochemical

synthesis.

Ketone Reactivity

Pyridine Ring Reactivity

1-(6-Chloropyridin-3-yl)propan-1-one Reduction to Alcohol

Reductive Amination

Wittig Reaction

Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) at C-Cl bond

Nucleophilic Aromatic Substitution (at C-Cl)

Click to download full resolution via product page

Caption: Key reactive sites and potential transformations of the molecule.
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Ketone Modifications: The propanone side chain is amenable to a wide range of classical

ketone chemistry. It can be reduced to the corresponding secondary alcohol, which can

serve as a handle for further functionalization. Reductive amination can introduce diverse

amine functionalities, a common strategy in library synthesis for probing structure-activity

relationships (SAR).

Pyridine Ring Functionalization: The chlorine atom at the 6-position is a prime site for

modification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-

Hartwig, Sonogashira). This allows for the introduction of aryl, heteroaryl, amine, or alkyne

groups, dramatically increasing molecular complexity. Nucleophilic aromatic substitution can

also be employed to displace the chloride with other nucleophiles.

Applications in Drug Discovery: The chloropyridine scaffold is a "privileged structure" in

medicinal chemistry, appearing in numerous biologically active compounds.[6] Derivatives

are known to act as kinase inhibitors, which are crucial in oncology and neurodegenerative

disease research.[7] For instance, the related 6-aminopyridine scaffold has been explored for

developing dual inhibitors of GSK-3β and CK-1δ for potential Alzheimer's disease treatment.

[8] This compound serves as an excellent starting point for synthesizing libraries of novel

compounds to be screened for such activities. Furthermore, the (6-chloropyridin-3-yl)methyl

moiety is a core component of neonicotinoid insecticides like Acetamiprid, highlighting the

scaffold's importance in agrochemistry.[9][10]

Safety and Handling
While specific GHS hazard data for 1-(6-Chloropyridin-3-yl)propan-1-one is not readily

available, it is imperative to handle this compound with care, as is standard practice for all

research chemicals.[2]

Precautions for Safe Handling:

Work in a well-ventilated area or a chemical fume hood.[2]

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab

coat, and chemical-resistant gloves.[2]

Avoid contact with skin and eyes.[2]
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Avoid inhalation of dust or vapors.

Conditions for Safe Storage:

Store in a tightly sealed container in a cool, dry place. Recommended storage is at 2-8°C.

[1]

Keep away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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